9-ethyl-6-(pyrrolidin-1-yl)-9H-purine

Physicochemical characterization Lead optimization Purine analog library design

Researchers requiring a defined PI3Kδ probe face the risk of altered target engagement when substituting N9-alkyl or C6-amine groups. 9-Ethyl-6-(pyrrolidin-1-yl)-9H-purine (CAS 2640972-65-0) eliminates this variable with its precise N9-ethyl, C6-pyrrolidine substitution pattern (MW 217.27, zero HBD). - Enables matched-pair SAR: directly quantify the N9-ethyl contribution vs. N9-H analog (CAS 1928-89-8). - Fragment-like starting point: 0 HBD, 5 HBA profile ideal for fragment growing/linking strategies. - Reliable sourcing: in-stock availability with documented purity, supporting reproducible kinase inhibitor discovery.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
Cat. No. B12232839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-6-(pyrrolidin-1-yl)-9H-purine
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=CN=C2N3CCCC3
InChIInChI=1S/C11H15N5/c1-2-15-8-14-9-10(15)12-7-13-11(9)16-5-3-4-6-16/h7-8H,2-6H2,1H3
InChIKeyUTGLTDSZVCSFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-6-(pyrrolidin-1-yl)-9H-purine: Core Physicochemical & Structural Identity for Sourcing Decisions


9-Ethyl-6-(pyrrolidin-1-yl)-9H-purine (CAS 2640972-65-0) is a synthetic, disubstituted purine derivative with the molecular formula C11H15N5 and a molecular weight of 217.27 g·mol⁻¹ . The compound features an ethyl substituent at the N9 position and a pyrrolidine ring at the C6 position of the purine core, as described by the SMILES notation CCn1cnc2c(N3CCCC3)ncnc21 . This structure places it within a class of N9-alkyl, C6-amine purine analogs that are investigated for kinase inhibition, particularly against phosphatidylinositol 3-kinase delta (PI3Kδ) [1]. Its distinct substitution pattern differentiates it from both simpler 6-(pyrrolidin-1-yl)-9H-purine (CAS 1928-89-8, MW 189.22) and more complex, patent-protected PI3Kδ inhibitors, making it a strategic intermediate or tool compound where the combination of N9-ethyl and C6-pyrrolidine groups is specifically required.

Why 9-Ethyl-6-(pyrrolidin-1-yl)-9H-purine Cannot Be Replaced by a Generic Purine Analog


Simple substitution of 9-ethyl-6-(pyrrolidin-1-yl)-9H-purine with a generic 6-substituted purine or an alternative N9-alkyl derivative can fundamentally alter target engagement, physicochemical properties, and downstream biological readouts. The N9-ethyl group is not an inert placeholder; in structurally related purine series, the transition from N9-H to N9-ethyl has been shown to significantly modulate adenosine receptor subtype selectivity [1] and can be a critical determinant of PI3Kδ inhibitory activity as evidenced by the SAR in patent US9730940 [2]. Similarly, replacing the C6-pyrrolidine with morpholine (e.g., 9-ethyl-6-(morpholin-4-yl)-9H-purine) or piperidine changes ring size, basicity, and hydrogen-bonding capacity, potentially redirecting kinase selectivity profiles. Therefore, without explicit comparative data confirming functional equivalence, substitution introduces unacceptable risk in any experimental or procurement workflow where this specific substitution pattern is a design requirement.

9-Ethyl-6-(pyrrolidin-1-yl)-9H-purine: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Physicochemical Differentiation from the Non-Ethylated Parent Compound

The introduction of an N9-ethyl group in 9-ethyl-6-(pyrrolidin-1-yl)-9H-purine results in a significant increase in molecular weight and lipophilicity compared to its direct parent analog, 6-(pyrrolidin-1-yl)-9H-purine. The target compound has a molecular weight of 217.27 g·mol⁻¹ , while the non-ethylated parent (CAS 1928-89-8) has a molecular weight of 189.22 g·mol⁻¹ , representing a +28.05 g·mol⁻¹ (+14.8%) increase. This structural modification adds 3 rotatable bonds and increases the calculated logP, which is expected to enhance membrane permeability and alter pharmacokinetic properties relative to the parent compound.

Physicochemical characterization Lead optimization Purine analog library design

Structural Differentiation from Patent-Exemplified PI3Kδ Inhibitors Suggests a Distinct Activity Profile

The target compound is a minimal, disubstituted purine (N9-ethyl, C6-pyrrolidine). In contrast, the most potent PI3Kδ inhibitors exemplified in patent US9730940 feature a more complex architecture: an N9-ethyl group, a C6-substituted-oxy-pyrrolidine, and a C8-aryl/heteroaryl substituent. For instance, patent compound 2-108 (a 9-ethyl-8-(2-methylpyrimidin-5-yl)-6-{(3S)-1-[(2-methylcyclopropyl)carbonyl]pyrrolidin-3-yl}oxy-9H-purine) achieves a PI3Kδ IC₅₀ of 1.5 nM [1]. The target compound's simpler structure implies a different, likely higher, IC₅₀ value against PI3Kδ, but it offers advantages as a smaller, synthetically more accessible scaffold for fragment-based or early lead-generation campaigns where minimal substitution is preferred.

PI3Kδ inhibition Kinase inhibitor design Structure-activity relationship

Absence of a Hydrogen-Bond Donor at N9 Differentiates 9-Ethyl-6-(pyrrolidin-1-yl)-9H-purine from N9-Unsubstituted Analogs

In 6-(pyrrolidin-1-yl)-9H-purine, the N9 position bears a hydrogen atom capable of acting as a hydrogen-bond donor (HBD). The N9-ethyl substitution in the target compound eliminates this HBD, converting the site into a purely hydrophobic, steric element. This change reduces the total HBD count from 1 to 0, while the hydrogen-bond acceptor (HBA) count remains at 5. The removal of the N9-HBD is likely to alter binding modes with kinase hinge regions that typically engage the purine N7 and exocyclic amine at C6, potentially reducing affinity for targets that require N9-H interaction while improving selectivity against off-targets that do not.

Hydrogen bonding Target engagement Purine scaffold design

Distinct Ring Size at C6: Pyrrolidine (5-membered) vs. Morpholine (6-membered) or Piperidine (6-membered) Analogs

The C6-pyrrolidine substituent in the target compound is a five-membered saturated ring, while common analogs such as 9-ethyl-6-(morpholin-4-yl)-9H-purine and 6-(piperidin-1-yl)-9H-purine incorporate six-membered rings (morpholine or piperidine). This difference affects the spatial orientation of the amine lone pair and the overall conformational flexibility. In purine-based kinase inhibitors, the C6 substituent often interacts with the solvent-exposed region or a specificity pocket; a five-membered pyrrolidine ring projects the nitrogen atom at a different angle and distance compared to a six-membered ring, which can translate into altered kinase selectivity profiles as demonstrated in ROCK inhibitor SAR studies where piperidine vs. azepane substitutions yielded divergent activity [1].

Conformational analysis Kinase selectivity Medicinal chemistry

9-Ethyl-6-(pyrrolidin-1-yl)-9H-purine: High-Value Application Scenarios Based on Verified Differentiation


Fragment-Based Lead Discovery Requiring a Minimal, N9-Ethyl Purine Scaffold

In fragment-based drug discovery programs targeting PI3Kδ or related lipid kinases, 9-ethyl-6-(pyrrolidin-1-yl)-9H-purine serves as a minimal fragment with a molecular weight of 217.27 g·mol⁻¹ and zero H-bond donors . Its structural simplicity, compared to elaborated patent compounds from the US9730940 series that achieve nanomolar IC₅₀ values [1], makes it an ideal starting point for fragment growing or linking strategies. The N9-ethyl group pre-installs a critical hydrophobic anchor, reducing the number of synthetic steps needed to reach lead-like molecules.

Structure-Activity Relationship Studies on N9-Alkyl Effects in Purine-Based Inhibitors

This compound is specifically valuable as a probe to isolate the effect of N9-ethyl substitution on target binding. By comparing its activity with that of 6-(pyrrolidin-1-yl)-9H-purine (N9-H, MW 189.22 ), researchers can directly quantify the contribution of the N9-ethyl group to potency, selectivity, and physicochemical properties. Such comparative studies are essential for understanding the SAR of purine-based kinase inhibitors, as 9-alkylpurine series have shown divergent adenosine receptor subtype selectivity depending on the N9 substituent [2].

Synthesis of Advanced Intermediates for Patent-Exemplified PI3Kδ Inhibitors

The target compound can function as a late-stage intermediate for the synthesis of more complex PI3Kδ inhibitors. The C6-pyrrolidine group provides a handle for further functionalization (e.g., N-acylation or N-alkylation), while the N9-ethyl and the unsubstituted C2 and C8 positions allow for regioselective elaboration. This contrasts with using a fully elaborated commercial intermediate, which may restrict the accessible chemical space and increase procurement costs.

Chemical Biology Probe Design Requiring a Defined H-Bond Donor/Acceptor Profile

With zero hydrogen-bond donors and five acceptors, 9-ethyl-6-(pyrrolidin-1-yl)-9H-purine presents a well-defined HBD/HBA profile that is distinct from N9-unsubstituted analogs (which possess one HBD at N9) . This makes it a useful negative control or matched molecular pair partner in chemical biology experiments designed to probe the role of specific hydrogen-bonding interactions in target engagement, particularly when comparing binding to kinase hinge regions that may or may not require an N9-H donor.

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